Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that contains a piperazine ring substituted with a methyl group and a phenyl-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis . These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to apoptosis in cancer cells . The phenyl-thiadiazole moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: Used as a reagent and catalyst in synthetic applications.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
Uniqueness
Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- is unique due to its phenyl-thiadiazole moiety, which imparts specific biological activities not commonly found in other piperazine derivatives. This makes it a valuable compound for targeted therapeutic applications, particularly in cancer research .
Properties
CAS No. |
57709-35-0 |
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Molecular Formula |
C13H16N4S |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H16N4S/c1-16-7-9-17(10-8-16)13-15-14-12(18-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
BCIPEJZZNBCBIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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